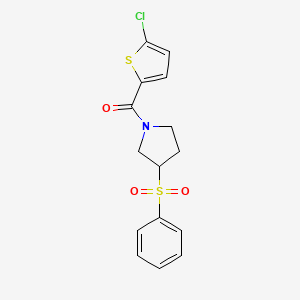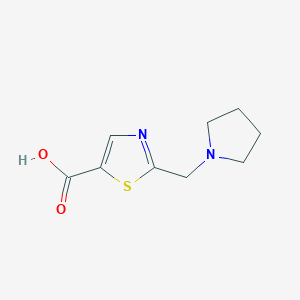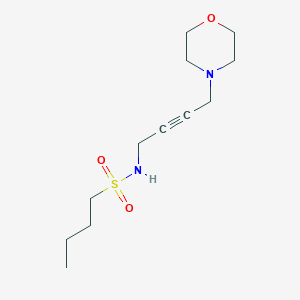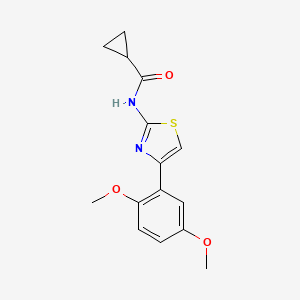![molecular formula C19H18N2OS B2482228 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 833433-47-9](/img/structure/B2482228.png)
3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
- Compounds similar to 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide have been synthesized and evaluated for their anticancer properties. For instance, a study by (Ravinaik et al., 2021) investigated substituted benzamides and found moderate to excellent anticancer activities against various cancer cell lines.
Antimicrobial Agents
- Research by (Bikobo et al., 2017) synthesized derivatives of thiazole, similar in structure to the compound , and found them to have significant antimicrobial activity, particularly against Gram-positive bacterial strains.
Corrosion Inhibition
- Thiazole derivatives have been studied as corrosion inhibitors. For example, (Quraishi & Sharma, 2005) demonstrated that certain thiazoles inhibit the corrosion of mild steel in acidic solutions.
PET Imaging in Brain
- A related compound was used in the development of a positron emission tomography (PET) imaging agent for metabotropic glutamate 1 receptor in the brain, as explored by (Fujinaga et al., 2012).
Antihyperglycemic Agents
- Benzamide derivatives, such as the compound in focus, have been investigated for their potential as antidiabetic agents. (Nomura et al., 1999) identified several benzamide derivatives effective in treating diabetes mellitus.
Photodynamic Therapy
- Some thiazole derivatives have been synthesized for potential use in photodynamic therapy, a treatment modality for cancer. Research by (Pişkin et al., 2020) indicates their potential in this application.
Fluorescence Properties
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized for their photophysical properties, as studied by (Zhang et al., 2017), showing properties like large Stokes shift and solid-state fluorescence.
Direcciones Futuras
The future directions for research on “3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide” could include further exploration of its biological activities and potential applications, as well as the development of more efficient synthesis methods. Given the diverse biological activities of thiazole derivatives, this compound could have potential applications in various areas of medicinal chemistry .
Mecanismo De Acción
Target of Action
It is known that similar compounds with indole and thiazole moieties have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . Similarly, thiazole derivatives have been found to cause DNA double-strand breaks, leading to cell death .
Biochemical Pathways
It is known that indole and thiazole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
It is known that similar compounds are soluble in established processing solvents and are generally considered to be air stable .
Result of Action
Similar compounds have been found to have significant analgesic and anti-inflammatory activities .
Action Environment
It is known that similar compounds are efficient over a large range of polymers and small molecule derivatives .
Propiedades
IUPAC Name |
3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-12-7-8-16(9-13(12)2)19(22)21-17-6-4-5-15(10-17)18-11-23-14(3)20-18/h4-11H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUNQEWGXVUWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2482149.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2482150.png)
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482152.png)
![2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2482155.png)

![2-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2482158.png)
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2482159.png)
![4-Cyclobutyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2482160.png)


![Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)
